Benz(a)anthracene, 5,6-dihydro-

Description

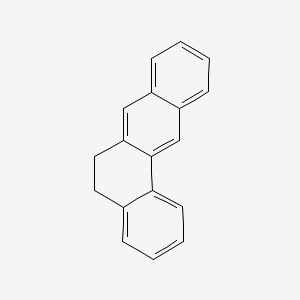

Structure

3D Structure

Properties

CAS No. |

36914-99-5 |

|---|---|

Molecular Formula |

C18H14 |

Molecular Weight |

230.3 g/mol |

IUPAC Name |

5,6-dihydrobenzo[a]anthracene |

InChI |

InChI=1S/C18H14/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-8,11-12H,9-10H2 |

InChI Key |

MKDSWPWRFOCIEX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC3=CC=CC=C3C=C2C4=CC=CC=C41 |

Origin of Product |

United States |

Environmental Occurrence and Distribution of Benz a Anthracene, 5,6 Dihydro

Sources and Formation Pathways of Dihydro-PAHs in Environmental Systems

The environmental load of Benz(a)anthracene (B33201), 5,6-dihydro- is a result of both direct emissions of its parent compound from human activities and subsequent transformation through natural processes.

The primary sources of PAHs, including the precursor to Benz(a)anthracene, 5,6-dihydro-, are anthropogenic. noaa.govresearchgate.net These activities involve the incomplete combustion of organic materials. researchgate.netepa.gov Key anthropogenic sources include:

Fossil Fuel Combustion: Emissions from vehicle exhaust, industrial power generation, and residential heating using coal and oil are major contributors. noaa.govepa.govnih.gov Concentrations of the parent compound, Benz(a)anthracene, in diesel fuels can range from 0.018 to 5.9 mg/L. chemicalbook.com

Industrial Processes: Industrial activities such as coal tar distillation, asphalt (B605645) production, and operations at former manufactured gas plant (MGP) sites are significant sources of PAHs. researchgate.netnih.govnih.gov Coal tar, for instance, can contain high concentrations of Benz(a)anthracene, with levels reported between 600 and 5,100 ppm. chemicalbook.com

Biomass Burning: The burning of wood, agricultural waste, and other biomass for heating, cooking, or land-clearing releases a complex mixture of PAHs into the atmosphere. epa.govnih.gov

Waste Incineration: Municipal and industrial waste incinerators can be sources of atmospheric PAHs.

Once released into the environment, the parent compound Benz(a)anthracene can be transformed into Benz(a)anthracene, 5,6-dihydro-.

Table 1: Concentration of Parent Benz(a)anthracene in Various Anthropogenic Materials and Environmental Media An interactive data table should be generated here based on the provided data.

| Source/Medium | Concentration Range |

|---|---|

| Diesel Fuels | 0.018 - 5.9 mg/L |

| Coal Tar | 600 - 5,100 ppm |

| Crude Oil (Kuwait) | 2.3 ppm |

| Urban Air (Winter) | up to 361 µg/1000 m³ |

| Urban Air (Summer) | up to 136 µg/1000 m³ |

| Surface Waters | 0.004 - 0.185 µg/L |

| Drinking Water | up to 0.023 µg/L |

This table presents data for the parent compound, Benz(a)anthracene, which is the direct precursor to Benz(a)anthracene, 5,6-dihydro-. Data sourced from chemicalbook.com.

Benz(a)anthracene, 5,6-dihydro- is formed in the environment through the chemical or biological transformation of its parent PAH.

Metabolic Activation: In biological systems, the formation of dihydro-derivatives is a key step in the metabolism of PAHs. Organisms such as bacteria, fungi, and mammals, including humans, possess enzyme systems, primarily involving cytochrome P450 monooxygenases, that oxidize PAHs. nih.gov The initial step is often the formation of an epoxide, such as 5,6-epoxy-5,6-dihydrobenz[a]anthracene, at the most reactive "K-region" of the molecule. This highly reactive intermediate is then typically hydrolyzed by the enzyme epoxide hydrolase to form a dihydrodiol, such as Benz(a)anthracene-cis-5,6-dihydro-5,6-diol. epa.gov While the diol is the common metabolic end-product, the dihydro- intermediate is a necessary precursor.

Abiotic Degradation: In the environment, abiotic processes can also lead to the formation of dihydro-PAHs. Photochemical degradation is a significant fate process for PAHs in the atmosphere and surface waters. chemicalbook.com While this often leads to more complete breakdown, partial reduction or oxidation reactions can occur. Chemical oxidation in soil and water, potentially catalyzed by minerals, can also transform parent PAHs. nih.gov

Natural Sources: Natural events like forest fires and volcanic eruptions also release PAHs, which can then undergo the same transformation pathways. epa.govyoutube.com Furthermore, some PAHs are found in fossil fuels like coal and petroleum due to geological processes over millennia, serving as a natural reservoir. researchgate.netresearchgate.net

Environmental Compartmentalization and Global Distribution Patterns

The distribution of Benz(a)anthracene, 5,6-dihydro- in the environment is governed by the properties it shares with other high molecular weight PAHs: low water solubility and a strong tendency to adsorb to particulate matter.

Following their release from combustion sources, PAHs with four or more rings, like Benz(a)anthracene, exist predominantly adsorbed onto airborne particulate matter rather than in the gas phase. epa.govnih.gov This association with fine particles (e.g., PM2.5) allows for long-range atmospheric transport. epa.govnih.gov Therefore, Benz(a)anthracene, 5,6-dihydro-, formed from its parent compound, is expected to be found in the atmosphere associated with these particles. epa.gov Atmospheric deposition, through both dry (sedimentation) and wet (rain and snow) processes, is a primary mechanism for transferring these compounds from the atmosphere to aquatic and terrestrial ecosystems. noaa.govnih.gov

Due to their hydrophobic nature, PAHs have very low solubility in water. chemicalbook.com Consequently, in aquatic environments, Benz(a)anthracene and its dihydro-derivative will not remain dissolved in the water column for long. They rapidly partition to suspended organic matter and eventually settle into the sediment. epa.govnih.gov Sediments, therefore, act as the primary sink for PAHs in aquatic systems. researchgate.netnih.gov Coastal and harbor sediments, particularly in urbanized and industrialized areas, often show high levels of PAH contamination from sources like urban runoff, wastewater discharges, and shipping activities. researchgate.netnih.gov While specific concentrations for Benz(a)anthracene, 5,6-dihydro- are not widely reported, studies on its parent compound confirm this distribution pattern, with sediment concentrations far exceeding those in the overlying water.

In terrestrial environments, soil acts as a major reservoir for PAHs. nih.govmdpi.com Contamination occurs via atmospheric deposition, spills of materials like coal tar and creosote, and the application of sewage sludge. researchgate.netmdpi.com Due to their low volatility and strong adsorption to soil organic matter, high molecular weight PAHs like Benz(a)anthracene are highly persistent in soil. chemicalbook.commdpi.com This strong binding reduces their mobility and bioavailability, leading to long half-lives that can extend for hundreds of days. chemicalbook.commdpi.com The presence of plants can influence the fate of PAHs in soil, a process utilized in phytoremediation, although the plants themselves may contribute to soil hydrophobicity. nih.gov Soils in urban and industrial areas, as well as those near major transportation routes, are expected to have the highest concentrations of these compounds. researchgate.netmdpi.com

Bioavailability and Environmental Uptake Mechanisms

The bioavailability and environmental uptake of Benz(a)anthracene, 5,6-dihydro- are intrinsically linked to the metabolic processes of its parent compound, Benz(a)anthracene. Evidence suggests that Benz(a)anthracene, 5,6-dihydro-, in the form of its dihydrodiol metabolite, is primarily formed within organisms following the absorption of Benz(a)anthracene from the environment.

Once an organism is exposed to Benz(a)anthracene, the parent compound is metabolized by hepatic microsomes. nih.gov This metabolic process involves the formation of various dihydrodiols, including Benz(a)anthracene-5,6-dihydrodiol. nih.gov Specifically, studies with rat liver homogenates have shown that Benz(a)anthracene is hydroxylated at the 5,6-bond, leading to the formation of this dihydrodihydroxy compound. nih.gov Furthermore, the metabolic conversion of 5,6-epoxy-5,6-dihydrobenzanthracene, an intermediate in Benz(a)anthracene metabolism, also yields 5,6-dihydro-5,6-dihydroxybenzanthracene. nih.gov

Therefore, the primary mechanism for the presence of Benz(a)anthracene, 5,6-dihydro- in biota is not direct uptake from the environment, but rather internal formation as a metabolic byproduct of Benz(a)anthracene. The uptake of the parent compound, Benz(a)anthracene, is governed by general principles of polycyclic aromatic hydrocarbon (PAH) bioavailability.

The environmental uptake of Benz(a)anthracene by organisms can occur through various pathways, including ingestion of contaminated soil, sediment, or food, inhalation of airborne particles, and dermal contact. The bioavailability of Benz(a)anthracene from environmental matrices like soil and sediment is influenced by several factors. These include the organic matter content of the soil, the aging of the contamination, and the presence of other organic compounds. Generally, PAHs with higher molecular weights, such as Benz(a)anthracene, tend to have lower bioavailability due to their strong adsorption to soil and sediment particles.

Once absorbed, Benz(a)anthracene is subjected to metabolic processes aimed at detoxification and excretion. It is during this biotransformation that Benz(a)anthracene, 5,6-dihydro- is formed. The following table summarizes the key metabolic products of Benz(a)anthracene as identified in human liver microsomes.

| Metabolite | Percentage of Total Metabolites |

| Benz(a)anthracene-8,9-dihydrodiol | 42.4% |

| Benz(a)anthracene-5,6-dihydrodiol | 25% |

| Benz(a)anthracene-10,11-dihydrodiol | 24.8% |

| Benz(a)anthracene-3,4-dihydrodiol | 5.3% |

| Benz(a)anthracene-1,2-dihydrodiol | < 1.5% |

| Data from studies on the metabolism of Benz(a)anthracene by human hepatic microsomes. nih.gov |

Metabolism and Biotransformation Pathways of Benz a Anthracene, 5,6 Dihydro

Enzymatic Activation and Detoxification Mechanisms in Biological Systems

The metabolic fate of Benz(a)anthracene (B33201), 5,6-dihydro- and its precursors is governed by a balance between two key enzymatic systems: Cytochrome P450 monooxygenases and epoxide hydrolases. These enzymes play a central role in converting the relatively inert hydrocarbon into more water-soluble compounds for excretion, but can also generate highly reactive electrophiles.

Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing proteins, are responsible for the initial oxidative metabolism of a wide array of xenobiotics, including benz(a)anthracene. mdpi.comuniba.it In the liver, these enzymes catalyze the insertion of an oxygen atom into the PAH structure, leading to the formation of epoxides and phenols. nih.gov

The metabolism of benz(a)anthracene by rat liver homogenates demonstrates hydroxylation at various positions, including the 3,4-, 8,9-, and the 5,6- (or K-region) bonds, yielding phenols and dihydrodihydroxy compounds. nih.govnih.gov The formation of Benz(a)anthracene 5,6-oxide is a primary step in this pathway. nih.gov The CYP1, CYP2, and CYP3 families are particularly prominent in drug and xenobiotic metabolism. mdpi.com The action of CYP enzymes incorporates polar groups into the molecule, which is the first step (Phase I metabolism) in making them more water-soluble and facilitating their excretion from the body. mdpi.comuniba.it

Table 1: Key Cytochrome P450 Mediated Reactions in Benz(a)anthracene Metabolism

| Substrate | Enzyme System | Primary Reaction | Products |

| Benz(a)anthracene | Cytochrome P450 (liver homogenates) | Hydroxylation/Epoxidation | Phenols, Epoxides (e.g., Benz(a)anthracene 5,6-oxide) |

| Benz(a)anthracene | Cytochrome P450 (liver homogenates) | Hydroxylation | 3-Hydroxybenz(a)anthracene, 4-Hydroxybenz(a)anthracene |

| Benz(a)anthracene | Cytochrome P450 (liver homogenates) | Dihydroxylation | Dihydrodihydroxy compounds |

This table summarizes the initial oxidative reactions catalyzed by CYP enzymes on the parent benz(a)anthracene molecule, leading to the formation of precursors for further metabolism.

Following the formation of epoxides by CYP enzymes, epoxide hydrolases (EHs) play a critical role. wikipedia.org These enzymes catalyze the hydrolysis of the epoxide ring by adding a water molecule, resulting in the formation of trans-dihydrodiols. hmdb.ca For instance, Benz(a)anthracene, 5,6-epoxy-5,6-dihydro- is converted by epoxide hydrolase to Benz(a)anthracene, 5,6-dihydro-5,6-dihydroxy-. nih.govnih.gov This hydration step is generally considered a detoxification reaction, as it converts the reactive epoxide into a more stable and water-soluble diol.

However, the dihydrodiols formed can be further processed by CYP enzymes to generate diol epoxides. nih.gov These are highly reactive molecules and are often the ultimate carcinogenic metabolites of PAHs. nih.gov The formation of a diol epoxide in the "bay region" of the molecule is of particular toxicological significance. nih.govnih.gov Interestingly, some benz(a)anthracene diol epoxides have been found to be resistant to the action of epoxide hydrolase, which can increase their cellular lifetime and potential for damage. nih.gov

Identification and Characterization of Major Metabolites

The metabolic cascade of benz(a)anthracene results in a variety of identifiable products, primarily dihydrodiols and their subsequent diol epoxide derivatives.

Studies using rat liver microsomal fractions have identified several dihydrodiol metabolites of benz(a)anthracene. The principal products formed are the trans-5,6-dihydrodiol and the trans-8,9-dihydrodiol. nih.gov The formation of the K-region trans-5,6-dihydro-5,6-dihydroxybenz(a)anthracene is a significant metabolic route. nih.govnih.gov Other minor dihydrodiol metabolites that have been identified include the 1,2- and 10,11-dihydrodiols. nih.gov

Table 2: Major Dihydrodiol Metabolites of Benz(a)anthracene

| Metabolite Name | Position of Dihydroxylation | Stereochemistry | Significance |

| This compound5,6-dihydroxy- | 5,6- (K-region) | trans | Principal metabolite from K-region epoxide hydration. nih.govnih.gov |

| Benz(a)anthracene, 8,9-dihydro-8,9-dihydroxy- | 8,9- (non-K-region) | trans | Principal non-K-region dihydrodiol metabolite. nih.gov |

| Benz(a)anthracene, 1,2-dihydro-1,2-dihydroxy- | 1,2- (non-K-region) | trans | Minor metabolite. nih.gov |

| Benz(a)anthracene, 10,11-dihydro-10,11-dihydroxy- | 10,11- (non-K-region) | trans | Minor metabolite. nih.gov |

| Benz(a)anthracene, 3,4-dihydro-3,4-dihydroxy- | 3,4- (bay-region precursor) | trans | Tentatively identified as a minor metabolite. nih.gov |

This table provides a summary of the key dihydrodiol metabolites identified from the metabolism of benz(a)anthracene, based on research with rat liver preparations.

The "bay region" theory posits that diol epoxides formed on a saturated, angular benzo-ring of a PAH exhibit exceptional biological activity. nih.gov For benz(a)anthracene, the precursor to the bay-region diol epoxide is the trans-3,4-dihydrodiol. Further epoxidation of this dihydrodiol yields diastereomeric 1,2-epoxides of the trans-3,4-dihydrodiol of benz(a)anthracene. nih.gov

These bay-region diol epoxides are exceptionally mutagenic. nih.gov For example, the two diastereomeric 1,2-epoxides of trans-3,4-dihydrodiol-benz(a)anthracene are significantly more mutagenic in both bacterial and mammalian cell assays compared to other diol epoxides like the 8,9-diol-10,11-epoxides or the 10,11-diol-8,9-epoxides. nih.gov These reactive intermediates can form stable adducts with cellular macromolecules like DNA, a critical step in chemical carcinogenesis. nih.gov The reactivity of these epoxides appears to be a key determinant of their mutagenic potential, more so than their stability in aqueous solution. nih.gov

Species-Specific Metabolic Variations and Inter-species Comparisons in Non-Human Organisms, including Mouse Models

The metabolism of PAHs can vary between different species and even between different tissues within the same organism. Much of the foundational work on benz(a)anthracene metabolism has been conducted using rat liver preparations. nih.govnih.govnih.govnih.gov These studies show that rat liver homogenates can hydroxylate benz(a)anthracene at multiple sites to produce phenols and dihydrodiols. nih.govnih.gov

In mouse models, particularly in mouse skin, the metabolic activation pathways are also of significant interest. While direct studies on 5,6-dihydro-benz(a)anthracene are specific, research on the parent compound and related PAHs in mice provides valuable insights. For the related compound dibenz[a,h]anthracene, studies in mouse skin have shown the formation of DNA adducts resulting from metabolic activation. nih.gov It is proposed that the major pathway of activation in mouse skin involves the formation of a diol, which is then converted to a bis-diol and ultimately to a highly reactive bis-diol-epoxide. nih.gov This highlights that the metabolic pathways leading to the formation of reactive intermediates are active in extrahepatic tissues like the skin.

Comparisons between species, such as rats and mice, are crucial for extrapolating findings to understand potential human health risks. For instance, the stereoselective metabolism of dibenz(a,h)anthracene in Sprague-Dawley rats results in the enrichment of specific R,R enantiomers of the dihydrodiols, a process driven by the stereoselectivity of CYP enzymes and the regioselectivity of epoxide hydrolase. nih.gov Such subtle differences in enzyme function between species can lead to significant variations in the profile of metabolites produced and, consequently, in biological outcomes.

Molecular and Cellular Mechanisms of Action of Benz a Anthracene, 5,6 Dihydro and Its Metabolites

Genotoxic Mechanisms: DNA Adduct Formation and Mutagenesis Induction.nih.govnih.gov

The genotoxicity of polycyclic aromatic hydrocarbons (PAHs) like benz(a)anthracene (B33201) is often attributed to the metabolic formation of reactive intermediates that can damage DNA. However, not all metabolites are equally active.

Research comparing the mutagenic potential of various dihydrodiols of benz(a)anthracene in cultured Chinese hamster V79 cells has shown that the K-region 5,6-dihydrodiol of BA is inactive as a mutagen. nih.gov This contrasts with other non-K-region dihydrodiols, such as the 3,4-dihydrodiol, which exhibit significant mutagenic activity. nih.gov The 3,4-dihydrodiol is considered a proximate carcinogen, which can be further metabolized to a highly reactive bay-region diol-epoxide. nih.govnih.gov This diol-epoxide is believed to be the ultimate carcinogenic form of BA. nih.gov

Table 1: Mutagenic Activity of Benz(a)anthracene Dihydrodiols in V79 Chinese Hamster Cells

| Compound | Mutagenic Activity |

|---|---|

| Benz(a)anthracene (BA) | Active |

| Benz(a)anthracene-3,4-dihydrodiol | High activity |

| Benz(a)anthracene-8,9-dihydrodiol | Inactive |

| Benz(a)anthracene-5,6-dihydrodiol | Inactive |

| Benz(a)anthracene-1,2-dihydrodiol | Active |

Data sourced from comparative mutagenicity studies. nih.gov

The formation of covalent DNA adducts is a critical step in the initiation of chemical carcinogenesis by many PAHs. For benz(a)anthracene, the ultimate carcinogenic metabolite, a bay-region diol-epoxide, readily binds to the DNA of cells. nih.gov However, the observation that Benz(a)anthracene, 5,6-dihydro- is inactive as a mutagen suggests a low or negligible potential for forming stable DNA adducts under the same metabolic conditions. nih.gov The metabolic pathway of the 5,6-dihydrodiol does not appear to lead to the formation of a reactive species capable of significant covalent interaction with DNA.

Significant DNA damage, such as the formation of bulky adducts or strand breaks, typically triggers cellular DNA repair mechanisms. Given the lack of mutagenic activity of Benz(a)anthracene, 5,6-dihydro-, it is inferred that this compound does not induce DNA lesions to an extent that would activate a robust DNA repair response. In contrast, the metabolites of the more active dihydrodiols of BA are known to cause DNA damage that necessitates cellular repair.

Interactions with Cellular Macromolecules Beyond Nucleic Acids.nih.gov

While the interaction with DNA is a primary focus for genotoxic compounds, interactions with other cellular macromolecules can also play a role in their biological effects. The metabolism of the related compound, 5,6-epoxy-5,6-dihydrobenzanthracene, by rat liver homogenates has been shown to yield a glutathione (B108866) conjugate. nih.gov This indicates that the epoxide can be detoxified through conjugation with glutathione, a key cellular antioxidant and nucleophile. This interaction with glutathione represents a significant detoxification pathway, preventing the reactive epoxide from binding to other critical cellular macromolecules like DNA and proteins.

Modulation of Gene Expression and Signal Transduction Pathways in in vitro Cellular Systems

Currently, there is a lack of specific data on the direct effects of Benz(a)anthracene, 5,6-dihydro- on gene expression and signal transduction pathways in in vitro cellular systems. Research in this area has predominantly focused on the parent compound, benz(a)anthracene, and its more biologically active metabolites.

Ecotoxicological Implications and Ecological Impact of Benz a Anthracene, 5,6 Dihydro

Toxicity Assessment in Aquatic Organisms

PAHs can exert significant toxic effects in aquatic environments, affecting a wide range of organisms from invertebrates to vertebrates.

For instance, research on the marine mussel Mytilus galloprovincialis exposed to Benz(a)anthracene (B33201) demonstrated a clear dose-response relationship, with negative effects observed on lysosomal stability. nih.gov In another study, the toxicity of anthracene (B1667546), a three-ring PAH, was evaluated in the ciliated protozoan Tetrahymena pyriformis, showing a concentration-dependent inhibition of cell proliferation. nih.gov

The following table summarizes acute toxicity data for anthracene on various aquatic invertebrates.

| Species | Endpoint | Concentration (µg/L) | Exposure Duration |

| Oithona similis (Copepod) | 96h-EC₅₀ | 23.98 ± 2.4 | 96 hours |

| Tisbe furcata (Copepod) | 96h-EC₅₀ | Data not available | 96 hours |

| Litopenaeus vannamei (Shrimp) | 96h-LC₅₀ | 1730 ± 330 | 96 hours |

Source: Adapted from Gao et al., 2024 researchgate.net

Chronic exposure to low levels of these compounds can also lead to adverse outcomes. For some marine organisms, chronic toxicity values, including the No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) for anthracene, have been determined to be as low as 2.1 µg/L and 2.5 µg/L, respectively. researchgate.net

Fish and amphibians are also susceptible to the toxic effects of PAHs. Exposure to Benz(a)anthracene has been shown to cause developmental and cardiovascular toxicities in zebrafish models. nih.gov Furthermore, it induced developmental toxicity and DNA damage in the larvae of Japanese medaka. nih.gov

Studies on common carp (B13450389) (Cyprinus carpio) exposed to anthracene revealed its potential to alter the levels of liver and kidney enzymes, indicating tissue damage. ekb.eg Specifically, increased levels of alanine (B10760859) transaminase (ALT), aspartate transaminase (AST), and alkaline phosphatase (ALP) were observed in the liver, while creatinine (B1669602) and urea (B33335) levels increased in the kidneys in a concentration-dependent manner. ekb.eg

The following table illustrates the impact of anthracene on liver enzymes in Cyprinus carpio.

| Treatment Group (Anthracene) | Mean AST (U/L) | Mean ALT (U/L) | Mean ALP (U/L) |

| Control | 4.09 | Data not available | 4.54 |

| 2.5 mg/L | 12.12 | Data not available | 10.60 |

| 5 mg/L | 20.50 | Data not available | 15.42 |

| 7.5 mg/L | 27.58 | Data not available | 18.52 |

Source: Adapted from Abdul Lateef et al., 2021 ekb.eg

Effects on Terrestrial Flora and Fauna

The impact of PAHs extends to terrestrial ecosystems, affecting both plants and soil-dwelling organisms.

PAHs can be taken up by plants from contaminated soil and air, potentially leading to phytotoxic effects. While specific studies on Benz(a)anthracene, 5,6-dihydro- are scarce, research on anthracene provides insights into the potential impacts.

Exposure to anthracene has been shown to negatively affect plant growth and development. mdpi.com It can lead to reduced seed germination, altered root morphology, and interference with photosynthesis and nutrient uptake. mdpi.com For example, in the freshwater alga Euglena agilis, anthracene exposure resulted in a reduction in growth rate and photosynthetic pigment content. nih.gov Similarly, studies on the liverwort Marchantia polymorpha showed that anthracene exposure led to reduced growth and increased oxidative stress. mdpi.com

The primary mechanism of toxicity often involves the disruption of cellular processes, including cell division and differentiation, which can result in stunted growth and a reduced photosynthetic surface area. mdpi.com

Soil invertebrates play a vital role in nutrient cycling and maintaining soil structure. The presence of PAHs in soil can have detrimental effects on these organisms. Research on the toxicity of anthracene to various micromycetes (fungi) living in soil and aquatic environments showed a fungistatic action, where the growth of most tested species was inhibited in a concentration-dependent manner. nih.gov This inhibition of microbial activity can lead to decreased soil fertility and potentially increase soil erosion. mdpi.com

Potential for Biomagnification and Bioaccumulation within Non-Human Food Webs

Bioaccumulation is the process by which chemicals build up in an organism over time. youtube.com Biomagnification is the increasing concentration of these chemicals in organisms at successively higher levels in a food chain. Due to their lipophilic (fat-loving) nature, PAHs like Benz(a)anthracene have the potential to bioaccumulate in the fatty tissues of organisms. nih.gov

Studies on the Mediterranean mussel (Mytilus galloprovincialis) have determined Bioconcentration Factors (BCFs) for Benz(a)anthracene, which ranged from 16 to 3184, indicating a potential for accumulation from the surrounding water. nih.gov In another study, the shrimp Penaeus monodon was found to accumulate anthracene from contaminated feed. nih.gov However, this study also noted that the shrimp were efficient at depurating, or eliminating, the hydrocarbon from their tissues once the exposure ceased. nih.gov

The accumulation of these compounds in lower trophic level organisms, such as invertebrates, presents a pathway for their transfer up the food chain to fish, birds, and mammals, potentially leading to higher concentrations and more severe toxic effects in top predators.

Advanced Analytical Methodologies for the Detection and Quantification of Benz a Anthracene, 5,6 Dihydro

Chromatographic Techniques and Methodological Advancements

The separation and quantification of Benz(a)anthracene (B33201), 5,6-dihydro-, and its isomers from complex mixtures present a significant analytical challenge due to the structural similarity of many polycyclic aromatic hydrocarbons (PAHs). Chromatographic techniques are the cornerstone of this analytical process, providing the necessary resolving power to distinguish between closely related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of PAHs. Because many PAH isomers exist, separation by the gas chromatography column is more critical than separation by mass alone. shimadzu.com The choice of the capillary column is crucial; for instance, an Rtx-35 column can separate a wide range of PAHs, although some isomers like chrysene (B1668918) and triphenylene (B110318) may co-elute. shimadzu.com Methodological advancements, such as using hydrogen as a carrier gas instead of helium, have been shown to provide excellent peak shape and chromatographic resolution, sometimes in shorter run times. hpst.cz

For metabolites and dihydro-derivatives, GC-MS analysis is also highly effective. For example, glass-capillary gas chromatography can separate various benz[a]anthracene metabolites, including phenols and dihydrodiols, after derivatization to their trimethylsilyl (B98337) ethers. mdpi.com Comprehensive two-dimensional gas chromatography (GCxGC) coupled with a flame ionization detector (FID) or mass spectrometer offers even greater separation power for complex samples like human urine, allowing for the determination of hydroxylated PAH metabolites after extraction and derivatization. fao.org

Table 1: Example of GC-MS Conditions for PAH Analysis This table is a representative example of typical analytical conditions.

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Agilent 7890A GC with 5975 MS | nih.gov |

| Column | Thermo Scientific TraceGOLD TG-5MS (30 m x 0.25 mm x 0.25 µm) | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Inlet Mode | Splitless | shimadzu.com |

| Oven Program | Initial 90°C (2 min), ramp 5°C/min to 320°C (hold 12 min) | shimadzu.com |

| MS Mode | Scan (m/z 45-450) or Selected Ion Monitoring (SIM) | shimadzu.comhpst.cz |

High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection

High-performance liquid chromatography (HPLC) is another cornerstone technique for PAH analysis, often providing unique selectivity for isomer separation that can be difficult with GC columns. restek.com Reverse-phase HPLC using a C18 column is a common approach. restek.com For enhanced selectivity specifically for PAHs, specialized columns like the Pinnacle II PAH have been developed, which can provide baseline resolution of key isomers in shorter analysis times on conventional HPLC systems. restek.com

Detection is typically performed using ultraviolet (UV) and/or fluorescence detectors (FLD). restek.com The fluorescence detector offers superior sensitivity and selectivity, as both excitation and emission wavelengths can be optimized for the target analyte, minimizing background interference. rudn.ru This makes HPLC-FLD particularly suitable for trace-level analysis of PAH metabolites in biological samples like urine. rudn.ru For instance, a method for the simultaneous determination of 3-hydroxybenzo[a]pyrene and 3-hydroxybenz[a]anthracene (B41569) in human urine utilizes HPLC with fluorescence detection after a multi-step sample cleanup. nih.gov

Table 2: Example of HPLC-FLD Conditions for PAH Analysis This table is a representative example of typical analytical conditions.

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Dionex HPLC system | thermofisher.com |

| Column | LC-PAH Column (15 cm × 4.6 mm) or Pinnacle II PAH (15 cm x 4.6 mm) | restek.comthermofisher.com |

| Mobile Phase | Acetonitrile/Water Gradient | restek.com |

| Flow Rate | 1.5 mL/min | restek.com |

| Detector | UV (254 nm) and Fluorescence (programmed wavelength switching) | restek.com |

Spectroscopic and Spectrometric Approaches for Structural Confirmation

While chromatography separates the compounds, spectroscopy and spectrometry are essential for confirming their identity and elucidating their structure.

Mass Spectrometry (MS) Techniques and Challenges in Spectral Library Matching

Mass spectrometry, particularly when coupled with GC, is the definitive tool for identifying PAHs. However, a significant challenge arises from the fact that many PAH isomers exhibit very similar mass spectra under standard electron ionization (EI) conditions, making confident identification difficult. epa.gov This is especially true for high molecular weight PAHs. nih.gov Confident identification often relies on a combination of the mass spectrum and the chromatographic retention time, which requires comparison to an authentic reference standard. epa.gov

The availability and completeness of mass spectral libraries are critical. Public libraries may suffer from limited metadata and variable data quality, which can challenge the training of machine learning models for automated identification. chemrxiv.org Furthermore, reference spectra may simply not be available for less common derivatives like Benz(a)anthracene, 5,6-dihydro-. epa.govresearchgate.net To address these limitations, new data-driven workflows like PAH-Finder are being developed. nih.gov These integrate machine learning with high-resolution mass spectrometry (HRMS) to evaluate fragmentation patterns, leveraging features like the presence of doubly charged fragments to improve identification accuracy beyond traditional library searches. nih.gov In a case study, this approach increased the annotation efficiency by 246% compared to a standard NIST library search. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete, unambiguous structural elucidation of molecules. rsc.org Techniques like 1H NMR and 13C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. rsc.orgresearchgate.net For complex structures, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), which shows proton-proton couplings, and HMBC (Heteronuclear Multiple Bond Correlation), which shows long-range carbon-proton couplings, are used to piece together the molecular framework. researchgate.net

While obtaining NMR data for trace environmental contaminants can be challenging, it is the ultimate method for confirming the structure of a synthesized standard or an isolated metabolite. For example, 1H NMR has been used to confirm the structure of various PAHs and their reaction products, such as anthracene (B1667546) dimers. researchgate.netresearchgate.net For Benz(a)anthracene, 5,6-dihydro-, NMR would be the definitive technique to confirm the location of the saturated bond at the 5,6-position and to determine the stereochemistry of the hydrogen atoms.

Optimized Sample Preparation and Extraction Methodologies for Diverse Environmental Matrices

The accurate analysis of Benz(a)anthracene, 5,6-dihydro- is critically dependent on the efficiency of its extraction from the sample matrix. bioline.org.br Given the compound's lipophilic nature, it is often strongly sorbed to organic matter in matrices like soil, sediment, and biological tissues. bioline.org.br A variety of extraction and cleanup techniques have been developed and optimized for different sample types. nih.govnih.gov

Traditional methods like Soxhlet extraction have long been used but are often time-consuming and require large volumes of organic solvents. nih.govmdpi.com Modern techniques offer significant improvements in speed, efficiency, and solvent consumption. Accelerated Solvent Extraction (ASE) , also known as Pressurized Fluid Extraction (PFE), uses elevated temperatures and pressures to reduce extraction times to minutes and solvent volumes to around 15 mL per sample. thermofisher.comnih.gov Other common methods include ultrasonic extraction (UAE) and microwave-assisted extraction (MAE) . bioline.org.brresearchgate.net

For sample cleanup and concentration, Solid-Phase Extraction (SPE) is widely employed, using cartridges packed with materials like silica (B1680970) or florisil (B1214189) to separate analytes from interfering matrix components. nih.govmdpi.comnih.gov A newer, rapid approach is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), a dispersive SPE technique that has been successfully applied to the extraction of PAHs from complex matrices like soil and food. mdpi.comthermofisher.com For biological samples such as urine, sample preparation often involves an initial enzymatic hydrolysis step to deconjugate metabolites before proceeding with liquid-liquid extraction (LLE) or SPE. nih.govnih.gov

Table 3: Overview of Sample Preparation Techniques for PAHs This table summarizes various extraction methods and their typical applications.

| Technique | Principle | Typical Matrix | Advantages | Reference |

|---|---|---|---|---|

| Soxhlet Extraction | Continuous solid-liquid extraction with a refluxing solvent. | Soil, Sediment, Solid Waste | Established, robust benchmark method. | nih.govmdpi.com |

| Accelerated Solvent Extraction (ASE) | Extraction with solvents at elevated temperature and pressure. | Soil, Sediment, Sludge | Fast, automated, low solvent use. | thermofisher.comthermofisher.com |

| Ultrasonic Extraction (UAE) | Uses ultrasonic waves to disrupt matrix and enhance solvent penetration. | Soil | Fast, simple, safe operation. | researchgate.net |

| QuEChERS | Dispersive SPE involving salting-out liquid extraction and cleanup with sorbents. | Soil, Food (Pork) | Quick, easy, cheap, effective, rugged, safe. | mdpi.comthermofisher.com |

| Solid-Phase Extraction (SPE) | Analyte partitioning between a solid phase and a liquid phase for cleanup/concentration. | Water, Herbal Medicines, Urine | Selective, removes interferences. | nih.govnih.gov |

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Urine, Water | Simple, widely used. | mdpi.comnih.gov |

Interlaboratory Precision and Accuracy Studies of Developed Analytical Methods

Comprehensive interlaboratory studies focusing specifically on the detection and quantification of 5,6-dihydro-benz(a)anthracene are not extensively documented in publicly available scientific literature. The majority of proficiency tests and collaborative studies for polycyclic aromatic hydrocarbons (PAHs) are centered around a specific list of priority compounds, such as the 15+1 EU priority PAHs, which includes the parent compound benz[a]anthracene but not its 5,6-dihydro- derivative. nist.goveuropa.eu

However, the data from interlaboratory studies on benz[a]anthracene can serve as a valuable proxy for estimating the expected precision and accuracy of analytical methods for 5,6-dihydro-benz(a)anthracene, given the structural similarity and the fact that the same analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with fluorescence detection (HPLC-FLD), are typically employed for their analysis. europa.eu

Proficiency tests organized by bodies like the European Union Reference Laboratory for PAHs (EU-RL-PAH) provide insights into the performance of analytical laboratories. europa.eucore.ac.uk These studies typically involve the analysis of a test material, such as infant formula or olive oil, spiked with a known concentration of the target PAHs. europa.eucore.ac.uk The performance of the participating laboratories is then evaluated based on parameters like the z-score, which indicates how far a laboratory's result is from the assigned value. A z-score between -2 and 2 is generally considered satisfactory. europa.eu

In one such inter-laboratory comparison test for the 15+1 EU priority PAHs in infant formula, which included benz[a]anthracene, approximately 88% of the reported results for the four target PAHs (benz[a]anthracene, benzo[b]fluoranthene, benzo[a]pyrene, and chrysene) had z-scores within the satisfactory range. europa.eu This suggests a good level of accuracy among the participating national reference laboratories.

Another proficiency test focusing on four marker PAHs in spiked olive oil showed that about 96% of the results from National Reference Laboratories and 88% from official food control laboratories for benz[a]anthracene and other target PAHs had satisfactory z-scores. core.ac.uk These findings indicate that while the majority of laboratories perform well, there can be some variability in the accuracy of results.

The following tables summarize typical performance data for the analysis of benz[a]anthracene in interlaboratory studies, which can be considered indicative of the performance expected for 5,6-dihydro-benz(a)anthracene.

Table 1: Illustrative Interlaboratory Study Performance for Benz[a]anthracene in Food Matrix

| Parameter | Assigned Value (µg/kg) | Number of Labs | Satisfactory Results (%) | Notes |

| z-score | 2.5 | 25 | 88% | Based on a proficiency test in infant formula. europa.eu |

| z-score | 5.0 | 50 | 96% (NRLs), 88% (OCLs) | Based on a proficiency test in spiked olive oil. core.ac.uk |

NRLs: National Reference Laboratories; OCLs: Official Control Laboratories

Table 2: Typical Method Validation Parameters for PAHs (including Benz[a]anthracene) in Water Matrix

| Parameter | Value | Method |

| Recovery | 80-120% | HPLC-FLD |

| Repeatability (RSD) | <10% | GC-MS |

| Reproducibility (RSD) | <15% | GC-MS |

It is important to note that the precision and accuracy of an analytical method are influenced by several factors, including the complexity of the sample matrix, the concentration of the analyte, and the specific analytical technique employed. Studies have shown that there is no significant difference in the performance of laboratories using either gas chromatography or liquid chromatography for PAH analysis. europa.eu

While specific interlaboratory data for 5,6-dihydro-benz(a)anthracene is lacking, the robust framework for quality assurance and proficiency testing for PAHs in general provides a strong indication that reliable and accurate measurements of this compound can be achieved by competent laboratories. The development of certified reference materials for 5,6-dihydro-benz(a)anthracene by institutions like the National Institute of Standards and Technology (NIST) would further enhance the accuracy and comparability of analytical results. nist.gov

Computational and Theoretical Investigations of Benz a Anthracene, 5,6 Dihydro

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of Benz(a)anthracene (B33201) and its metabolites. researchgate.netresearchgate.net The electronic properties of these molecules are directly linked to their biological actions, including their ability to be metabolized into reactive intermediates that can bind to DNA. acs.org

Studies on the parent compound, benz[a]anthracene, reveal distinct molecular regions (K, L, M, and bay regions) with varying electron densities, which are crucial in determining carcinogenic properties. researchgate.netnih.gov The formation of Benz(a)anthracene, 5,6-dihydro- occurs at the "K-region" (the 5,6-double bond), which is known to be electron-rich and susceptible to epoxidation. Quantum chemical calculations help in quantifying the reactivity of these specific sites. For instance, calculations of molecular electrostatic potential (MESP) can identify electron-dense centers prone to electrophilic attack, the initial step in metabolic activation. nih.gov

Ab initio molecular orbital investigations have been employed to study genotoxic metabolites of benz[a]anthracene. acs.org These studies analyze how the electronic structure influences the molecule's ability to interact with biological macromolecules. For Benz(a)anthracene, 5,6-dihydro-, theoretical calculations can determine parameters such as frontier molecular orbital energies (HOMO and LUMO), ionization potentials, and charge distribution. researchgate.net This information is critical for predicting its reactivity and the stability of subsequent metabolites, such as diol epoxides, which are often the ultimate carcinogens. researchgate.net Computational studies have shown that the stability of carbocations formed from oxidized metabolites of benz[a]anthracene correlates with the biological activities of their corresponding diol epoxides. researchgate.net

Table 1: Key Electronic Properties from Quantum Chemical Calculations

| Property | Significance for Benz(a)anthracene, 5,6-dihydro- | Relevant Computational Method |

|---|---|---|

| Molecular Electrostatic Potential (MESP) | Identifies electron-rich regions (like the K-region) susceptible to metabolic attack. nih.gov | DFT (e.g., B3LYP/6-31+G(d,p)) nih.gov |

| Frontier Orbitals (HOMO/LUMO) | The energy gap indicates chemical reactivity and kinetic stability. researchgate.net | DFT, Time-Dependent DFT (TD-DFT) researchgate.net |

| Ionization Potential | Relates to the ease of forming radical cations, a potential metabolic activation step. acs.org | Ab initio methods, Photoelectron Spectroscopy acs.org |

| Carbocation Stability | Predicts the likelihood of forming highly reactive intermediates that can bind to DNA. researchgate.net | DFT (e.g., B3LYP/6-31G), MP2 researchgate.net |

Molecular Docking and Dynamics Simulations of Metabolite-Enzyme Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model the interaction between a ligand, such as a benz[a]anthracene metabolite, and a biological macromolecule, typically an enzyme. nih.govnih.gov These simulations provide atomic-level details of the binding process, helping to understand how these compounds are recognized and processed by metabolic enzymes like cytochrome P450 (CYP) and epoxide hydrolase (EH). nih.gov

The metabolic activation of benz[a]anthracene to its 5,6-dihydrodiol metabolite involves a two-step process initiated by CYP enzymes and followed by hydrolysis via epoxide hydrolase.

Cytochrome P450 (CYP) Interaction : Docking studies can simulate the binding of the parent benz[a]anthracene molecule within the active site of various CYP isozymes (e.g., CYP1A1, CYP1B1, CYP3A4). nih.gov These simulations help identify the key amino acid residues involved in positioning the substrate for oxidation and can explain the regioselectivity of the epoxidation at the 5,6-position (K-region). nih.gov The size, shape, and flexibility of the enzyme's active site are crucial factors that are analyzed in these simulations. nih.gov

Epoxide Hydrolase (EH) Interaction : Following the formation of the highly reactive benz[a]anthracene-5,6-oxide, this intermediate is hydrolyzed by epoxide hydrolase to form trans-5,6-dihydro-5,6-dihydroxybenz[a]anthracene. MD simulations can be used to study the stability of the enzyme-substrate complex and the conformational changes that occur within the enzyme to accommodate the epoxide. nih.gov These simulations provide insights into the stereospecificity of the hydrolysis reaction.

MD simulations have also been used to study the interaction of benz[a]anthracene metabolites with lipid bilayers, which is relevant for understanding their distribution and transport within cells. For example, simulations of a related compound, dibenz[a,h]anthracene, showed that the parent molecule prefers to locate in the hydrocarbon chain of phospholipid bilayers, while its more polar diol-epoxide metabolite favors the polar head region. nih.gov Such studies are crucial for understanding the bioavailability and cellular fate of these compounds.

Development and Application of Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Models

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools designed to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov For polycyclic aromatic hydrocarbons, these models are extensively used to predict their carcinogenicity based on various molecular descriptors. nih.govrsc.org

SAR studies on benz[a]anthracene derivatives have provided qualitative rules about how different substituents and their positions on the aromatic ring system affect carcinogenic activity. nih.gov For instance, the presence and location of methyl groups can drastically alter the carcinogenicity of the parent molecule. nih.gov These relationships help in understanding the structural requirements for a compound to be biologically active.

QSAR models take this a step further by creating mathematical equations that quantitatively link molecular descriptors to biological activity. acs.orgresearchgate.net For PAHs, these descriptors can include:

Topological descriptors : Based on the 2D representation of the molecule. rsc.org

Geometric descriptors : Related to the 3D shape of the molecule. rsc.org

Electronic descriptors : Derived from quantum chemical calculations, such as orbital energies, charge distributions, and reactivity indices. researchgate.netnih.gov

A QSAR model for the carcinogenicity of 48 PAHs was developed based on the thermodynamic stabilities of their epoxide and carbonium ion intermediates, demonstrating a good ability to distinguish between carcinogenic and noncarcinogenic compounds. acs.org Another study developed a QSAR model using the volume of molecular electrostatic potential (MESP) lobes, showing that K and M regions have an activating effect on carcinogenicity, while L regions have a deactivating effect. nih.gov A quantum chemical study on substituted benz[a]anthracene derivatives found statistically significant relationships between carcinogenicity (measured by the Iball index) and local atomic reactivity indices, such as the hardness of specific carbon atoms. researchgate.net

Table 2: Common Descriptors Used in QSAR Models for PAHs

| Descriptor Type | Example | Relevance to Carcinogenicity Prediction |

|---|---|---|

| Electronic | Energies of epoxide and carbocation intermediates | Reflects the stability of reactive metabolites central to the mechanism of carcinogenesis. acs.org |

| Electronic | MESP lobe volumes at K, L, M regions | Quantifies the reactivity of specific molecular regions known to be involved in metabolic activation. nih.gov |

| Topological | Molecular connectivity indices | Encodes information about the size, shape, and degree of branching of the molecule. rsc.org |

| Quantum Chemical | Local atomic hardness (η) | A local reactivity index that has been correlated with carcinogenic potency in benz[a]anthracene derivatives. researchgate.net |

These models are valuable for screening large numbers of compounds for potential toxicity and for prioritizing them for further experimental testing.

In Silico Prediction of Metabolic Pathways and Key Reactive Intermediates

Computational methods are increasingly used to predict the metabolic fate of xenobiotics like benz[a]anthracene. By simulating the enzymatic reactions that these compounds undergo, it is possible to map out potential metabolic pathways and identify key reactive intermediates. nih.govnih.gov

The metabolism of benz[a]anthracene is complex, involving multiple steps and leading to a variety of products, including dihydrodiols, phenols, and quinones. nih.govnih.gov The formation of Benz(a)anthracene, 5,6-dihydro- (as its diol) is a critical step in one of these pathways.

In silico approaches to predict metabolism often involve:

Metabolism Simulators : Software programs that use a knowledge base of known biotransformation reactions. These tools can predict the likely metabolites of a parent compound by applying a series of reaction rules catalyzed by enzymes like CYPs and EH.

Reactivity Modeling : Quantum chemical calculations can predict the most likely sites on the molecule for enzymatic attack. For benz[a]anthracene, calculations confirm that the K-region (5,6-position) and the bay-region are highly reactive sites. nih.govresearchgate.net

Pathway Construction : By combining reactivity predictions with knowledge of metabolic enzymes, computational models can propose entire degradation pathways. For example, studies on the degradation of benz[a]anthracene by fungi have identified benz[a]anthracene-7,12-dione as a key intermediate, which is then further broken down into smaller acids. nih.gov

A crucial aspect of this predictive work is the identification of "ultimate carcinogens." For benz[a]anthracene, the metabolic pathway does not stop at the 5,6-dihydrodiol. This intermediate can be further oxidized by CYP enzymes to form a diol epoxide. Bay-region diol epoxides, such as those formed from the 3,4-dihydrodiol of benz[a]anthracene, are considered ultimate carcinogens due to their high reactivity towards DNA. researchgate.netnih.gov Computational studies focus on the energetics of these pathways, for example, by calculating the stability of the carbocations formed upon the opening of the epoxide ring, which is a key step in DNA adduct formation. researchgate.net

These predictive studies are vital for understanding the mechanisms of toxicity and for assessing the risks associated with exposure to PAHs.

Environmental Remediation and Management Strategies for Benz a Anthracene, 5,6 Dihydro Contamination

Bioremediation Approaches for Contaminated Sites

Bioremediation harnesses the metabolic capabilities of microorganisms and plants to degrade or transform hazardous substances into less toxic compounds. For PAHs like Benz(a)anthracene (B33201), bioremediation is a cornerstone of environmental cleanup, and the transformation to its dihydro- derivatives is a key metabolic step.

Phytoremediation Potential and Mechanisms

Phytoremediation, the use of plants to clean up contaminated environments, is a promising and sustainable approach for PAH-contaminated soils. mdpi.com Plants can enhance the degradation of PAHs in the rhizosphere, the soil region directly influenced by root secretions. asm.org This process, known as rhizodegradation, is facilitated by the release of plant exudates (e.g., organic acids, sugars) that stimulate the growth and activity of PAH-degrading microorganisms. asm.org

While specific studies on the phytoremediation of Benz(a)anthracene, 5,6-dihydro- are scarce, research on the parent compound provides valuable insights. Plants like ryegrass, tall fescue, cotton, and wheat have demonstrated the ability to accelerate the dissipation of various PAHs, including high molecular weight compounds. asm.org The enhanced microbial activity in the rhizosphere is a key driver of this process. It is within this biologically active zone that Benz(a)anthracene is likely transformed into its dihydrodiol metabolites, including the 5,6-dihydro- form, which are then further degraded by the microbial community.

The effectiveness of phytoremediation is dependent on several factors, including plant species, soil characteristics, and the specific microbial populations present. mdpi.comasm.org The selection of appropriate plant species with extensive root systems and the ability to foster a robust microbial community is critical for successful remediation. mdpi.com

Enhancement of Microbial Degradation through Biostimulation and Bioaugmentation

The microbial degradation of Benz(a)anthracene is a well-documented process, with several bacterial and fungal species capable of its transformation. A critical step in this degradation is the initial oxidation of the aromatic rings, often leading to the formation of dihydrodiols, including Benz(a)anthracene, 5,6-dihydrodiol. nih.govnih.gov

Biostimulation involves the modification of the environment to stimulate existing bacteria capable of remediation. nih.gov This can be achieved by adding nutrients, oxygen, or other electron acceptors to the contaminated site. For PAH-contaminated soils, biostimulation can enhance the activity of indigenous microorganisms that can degrade Benz(a)anthracene and its metabolites. nih.gov

Bioaugmentation is the introduction of specific microbial strains or consortia with desired degradation capabilities to a contaminated site. nih.gov This approach is particularly useful when the indigenous microbial population lacks the ability to degrade a specific contaminant or when the degradation rate is too slow. Several bacterial species, notably from the genus Mycobacterium, have been identified as potent degraders of Benz(a)anthracene. nih.govnih.govfigshare.com

The table below summarizes the microbial degradation of Benz(a)anthracene and the formation of its dihydrodiol metabolites.

| Microorganism | Parent Compound | Key Metabolites | Reference |

| Mycobacterium sp. strain RJGII-135 | Benz(a)anthracene | 5,6-BAA-dihydrodiol, 10,11-BAA-dihydrodiol | nih.govnih.gov |

| Mycobacterium vanbaalenii strain PYR-1 | Benz(a)anthracene | Dihydroxylated and methoxylated intermediates (including at C-5,6) | figshare.com |

| Aspergillus terricola | Benz(a)anthracene | Evidence of cytochrome P450 monooxygenase and ligninolytic pathways | nih.gov |

Advanced Oxidation Processes and Chemical Treatment Technologies

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants through the generation of highly reactive hydroxyl radicals (·OH). mostwiedzy.pl These processes are effective for the degradation of a wide range of organic compounds, including persistent PAHs. mdpi.com

Common AOPs include:

Fenton and Photo-Fenton Systems: These systems use hydrogen peroxide (H₂O₂) in the presence of iron ions (Fe²⁺) to generate hydroxyl radicals. The process can be enhanced with UV light (photo-Fenton). mdpi.com

Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with PAHs or decompose to form hydroxyl radicals. worldscientific.com

UV/H₂O₂: The photolysis of hydrogen peroxide by UV light generates hydroxyl radicals. mdpi.com

Photocatalysis: This process typically uses a semiconductor catalyst, such as titanium dioxide (TiO₂), which, when irradiated with UV light, generates electron-hole pairs that lead to the formation of reactive oxygen species. worldscientific.com

Development of Sustainable Remediation Technologies for Dihydro-PAH Contamination

The development of sustainable remediation technologies aims to effectively remove contaminants while minimizing environmental impact and energy consumption. For PAH contamination, including that involving dihydro-PAH intermediates, a trend towards integrated and greener approaches is emerging.

Integrated Remediation Approaches: Combining different remediation techniques can often lead to more effective and efficient cleanup. For example, a two-step process involving an initial chemical oxidation step (like Fenton's reagent) to break down complex PAHs into more biodegradable intermediates, followed by bioremediation, has shown promise. frontiersin.org This approach could be particularly relevant for the complete mineralization of Benz(a)anthracene and its dihydro- metabolites.

Green and Sustainable Systems: Research is ongoing into novel and sustainable remediation strategies. These include the use of biosurfactants to increase the bioavailability of PAHs for microbial degradation, the development of mixed microbial cultures with enhanced degradation capabilities, and the application of nanoremediation technologies. mdpi.com The overarching goal is to develop cost-effective and environmentally friendly solutions for the long-term management of PAH-contaminated sites.

The focus on the entire degradation pathway, from the parent PAH to its various intermediates and final products, is essential for developing truly sustainable and effective remediation strategies. Understanding the role of compounds like Benz(a)anthracene, 5,6-dihydro- within this pathway is a key component of this comprehensive approach.

Conclusion and Future Research Directions

Current Gaps in the Understanding of Environmental and Biological Fate

A significant void exists in the scientific literature regarding the specific environmental and biological fate of benz(a)anthracene (B33201), 5,6-dihydro-. Much of the available research focuses on its parent compound, benz(a)anthracene, or its more potently carcinogenic dihydrodiol isomers.

Environmental Fate: Data on the environmental occurrence, persistence, and transformation of benz(a)anthracene, 5,6-dihydro- are scarce. While the environmental behavior of benz(a)anthracene is characterized by low water solubility and strong adsorption to organic matter, it is unclear how the saturation of the 5,6-bond influences these properties. nih.gov Key unanswered questions include:

What are the primary environmental sources and formation pathways of this specific dihydro- metabolite?

What is its persistence in various environmental compartments like soil, water, and air compared to its parent compound?

What are its transformation and degradation products under different environmental conditions (e.g., photodegradation, microbial degradation)?

Biological Fate: The metabolic pathway of benz(a)anthracene involves the formation of several dihydrodiol metabolites. For instance, rat liver homogenates can metabolize 5,6-epoxy-5,6-dihydrobenzanthracene into 5,6-dihydro-5,6-dihydroxybenzanthracene. researchgate.netnumberanalytics.com However, studies on the carcinogenicity of various benz(a)anthracene dihydrodiols have shown that the trans-5,6-dihydroxy-5,6-dihydrobenz[a]anthracene isomer exhibits little to no carcinogenic activity in newborn mice, in stark contrast to other isomers like the 3,4-dihydrodiol. informahealthcare.com This highlights the critical role of isomer-specific research. The key knowledge gaps in its biological fate include:

A detailed understanding of the specific enzymatic pathways involved in the formation and further metabolism of benz(a)anthracene, 5,6-dihydro-.

The extent of its bioaccumulation in organisms and its potential to biomagnify in food chains.

The full toxicological profile, including potential non-carcinogenic endpoints, which remains largely uncharacterized.

Emerging Analytical and Computational Approaches for Comprehensive Analysis

Advances in analytical and computational chemistry offer powerful tools to bridge the knowledge gaps surrounding benz(a)anthracene, 5,6-dihydro-.

Analytical Approaches: Modern analytical techniques provide the sensitivity and specificity required to detect and quantify PAH metabolites in complex environmental and biological samples.

Advanced Chromatographic Methods: Techniques such as comprehensive two-dimensional gas chromatography (GCxGC) and high-performance liquid chromatography (HPLC) coupled with fluorescence or tandem mass spectrometry (MS/MS) detectors are capable of separating and identifying isomeric PAH metabolites. ajmc.comnso-journal.orgnih.gov These methods can be optimized for the specific detection of benz(a)anthracene, 5,6-dihydro- in various matrices.

High-Resolution Mass Spectrometry (HRMS): HRMS offers the ability to identify unknown metabolites through accurate mass measurements and fragmentation analysis, which is crucial for elucidating transformation pathways.

Computational Approaches: In silico methods can provide predictive insights into the properties and behavior of understudied compounds, guiding experimental research.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models can estimate the physicochemical properties, environmental fate, and toxicity of chemicals based on their molecular structure. numberanalytics.comnih.govresearchgate.net Developing specific QSAR models for dihydro-PAH metabolites could help predict the behavior of benz(a)anthracene, 5,6-dihydro-.

Molecular Docking and Simulation: These computational tools can simulate the interaction of benz(a)anthracene, 5,6-dihydro- with biological macromolecules, such as enzymes and DNA. nih.govresearchgate.net This can help in predicting its metabolic fate and potential mechanisms of toxicity. For example, docking studies can explore its binding affinity to cytochrome P450 enzymes, which are involved in PAH metabolism. researchgate.netnih.gov

| Approach | Application for Benz(a)anthracene, 5,6-dihydro- | Potential Insights |

| GCxGC-MS/MS | Detection and quantification in environmental samples (air, water, soil). | Isomer-specific concentrations, environmental distribution. |

| HPLC-FLD/MS | Analysis in biological matrices (urine, tissues). | Metabolic profiling, biomarker identification. |

| QSAR Modeling | Prediction of physicochemical properties and toxicity. | Estimation of persistence, bioaccumulation, and potential hazards. |

| Molecular Docking | Simulation of interactions with metabolic enzymes and receptors. | Understanding of metabolic pathways and toxic mechanisms. |

Prioritized Research Avenues for Environmental Risk Assessment and Mitigation Strategies

Addressing the data gaps for benz(a)anthracene, 5,6-dihydro- requires a focused research effort. The following avenues should be prioritized to enable a robust environmental risk assessment and the development of effective mitigation strategies.

Isomer-Specific Environmental Monitoring: There is a pressing need for monitoring studies that specifically target benz(a)anthracene, 5,6-dihydro- in the environment. This will help in determining its prevalence, identifying its sources, and understanding its environmental distribution.

Comprehensive Toxicological Evaluation: The current understanding of the toxicity of benz(a)anthracene, 5,6-dihydro- is limited. A thorough toxicological assessment is required, encompassing not only carcinogenicity but also other potential health effects such as immunotoxicity and endocrine disruption. mdpi.com This is particularly important given that metabolites of PAHs can have different toxicological profiles than their parent compounds.

Development of Isomer-Specific Risk Assessment Models: Current risk assessments for PAHs often rely on data from a limited number of well-studied compounds. tandfonline.com Future risk assessment models should incorporate data on a wider range of metabolites, including their varying potencies. Developing specific toxic equivalency factors (TEFs) or relative potency factors (RPFs) for metabolites like benz(a)anthracene, 5,6-dihydro- would significantly improve the accuracy of risk assessments for PAH mixtures. researchgate.net

Investigation of Mitigation and Remediation Technologies: Research into effective mitigation and remediation strategies for PAH contamination is ongoing. nih.gov Future work should evaluate the efficacy of existing technologies, such as bioremediation and advanced oxidation processes, for the removal of dihydro-PAH metabolites from the environment. numberanalytics.com Understanding the fate of these metabolites during remediation is crucial to prevent the formation of more persistent or toxic byproducts.

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing Benz(a)anthracene, 5,6-dihydro-?

Answer:

Synthesis typically involves catalytic hydrogenation of Benz(a)anthracene at the 5,6-position using palladium or platinum catalysts under controlled hydrogen pressure. Post-synthesis purification is achieved via column chromatography with silica gel and non-polar solvents (e.g., hexane) . Characterization requires:

- GC-MS : To confirm molecular weight and purity using a DB-5 capillary column with temperature programming (60°C to 280°C) .

- NMR : H and C NMR in deuterated chloroform to resolve dihydro-specific proton environments and confirm regioselectivity .

- Melting Point Analysis : Compare observed values (e.g., ~160°C for parent compound) to literature standards .

Basic: What are the critical safety protocols for handling Benz(a)anthracene derivatives in laboratory settings?

Answer:

- Engineering Controls : Use Class I, Type B biological safety hoods for weighing or handling to prevent aerosolization .

- PPE : Nitrile gloves, lab coats, and safety goggles; avoid latex due to permeability .

- Decontamination : Wet methods or HEPA-filter vacuums for spills; dry sweeping is prohibited .

- Storage : Tightly sealed containers in cool, ventilated areas away from oxidizers (e.g., peroxides) .

Basic: How is Benz(a)anthracene, 5,6-dihydro- detected and quantified in environmental samples?

Answer:

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges for water/soil matrices .

- Chromatography :

- HPLC : Reverse-phase C18 column, UV detection at 254 nm .

- GC-MS : DB-5 column with electron ionization; quantify using SIM mode for m/z 228 (parent ion) .

- Quality Control : Spike recovery tests (70–120%) and internal standards (e.g., deuterated analogs) .

Advanced: What metabolic pathways activate Benz(a)anthracene, 5,6-dihydro- into mutagenic intermediates?

Answer:

- Cytochrome P450 Oxidation : Liver microsomes convert the dihydro form to 5,6-epoxide, a bay-region epoxide with high mutagenic potency .

- Diol Epoxide Formation : Epoxide hydrolase further processes 5,6-epoxide into diol epoxides, which intercalate DNA and form adducts (e.g., with guanine) .

- Glutathione Conjugation : Detoxification via GST enzymes produces S-(5,6-dihydro-6-hydroxy)glutathione conjugates, reducing toxicity .

Advanced: How do structural modifications influence the mutagenic potency of Benz(a)anthracene derivatives?

Answer:

Bay-region epoxides (e.g., 5,6-epoxide) exhibit exceptional mutagenicity due to:

-

Electrophilicity : The strained epoxide ring reacts readily with DNA nucleophiles .

-

Stability : Lower aqueous stability increases reactivity (e.g., 5,6-epoxide has a half-life <30 min at pH 7.4) .

-

Comparative Data :

Derivative Mutagenic Potency (TA100) Cytotoxicity (V79 cells) 5,6-Epoxide 35× higher than K-region 125× higher 8,9-Diol Epoxide 15× lower 65× lower Reference:

Advanced: How can conflicting carcinogenicity data from in vivo studies be resolved?

Answer: Discrepancies arise from solvent co-carcinogenicity (e.g., dodecane vs. toluene) and dosing regimens:

- Solvent Selection : Use inert carriers like dimethyl sulfoxide (DMSO) to avoid co-carcinogenic effects .

- Dose-Response Analysis : Low-dose chronic exposure (e.g., 50 mg/kg in mice) better mimics environmental relevance .

- Endpoint Harmonization : Compare tumor incidence across standardized metrics (e.g., hepatomas/adenomas per gram tissue) .

Advanced: What methodologies assess the environmental persistence and degradation of Benz(a)anthracene derivatives?

Answer:

- Photodegradation : Simulate UV exposure (λ = 300–400 nm) and monitor via HPLC for quinone formation .

- Biodegradation : Aerobic microbial assays (e.g., Sphingomonas spp.) with LC-MS to track metabolite profiles .

- Sediment Adsorption : Measure log Koc values (e.g., 4.2–5.1) using equilibrium partitioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.